BenchChemオンラインストアへようこそ!

(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Select this specific (E)-thiazol-2(3H)-ylidene benzamide (CAS 325977-93-3) to probe kinase ATP-binding pocket SAR with a scaffold not represented by common 4-chlorophenyl or 4,5-dimethylthiazole analogs. Its 3,4-dimethylphenyl substitution and (E)-tautomeric form engage the hinge region via H-bond acceptor interactions, offering a novel binding modality distinct from 2-amino thiazoles. With a predicted logP of ~4.2 and zero HBDs, it is optimized for passive cellular permeability in anti-migration and anti-invasion assays. Ideal for focused library inclusion in SYK and oncology programs.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 325977-93-3
Cat. No. B2462619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
CAS325977-93-3
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C20H20N2O3S/c1-12-5-6-14(9-13(12)2)17-11-26-20(21-17)22-19(23)16-8-7-15(24-3)10-18(16)25-4/h5-11H,1-4H3,(H,21,22,23)
InChIKeyMLIQEAUELYACQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 325977-93-3) — Structural & Pharmacological Class Overview for Procurement Decisions


(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 325977-93-3) is a synthetic thiazol-2(3H)-ylidene benzamide derivative with the molecular formula C20H22N2O3S and a monoisotopic mass of 370.14 Da . The compound belongs to a class of thiazole-based small molecules that have been investigated as inhibitors of spleen tyrosine kinase (SYK) and other protein kinases relevant to oncology and inflammation [1]. Its structural features—a 3,4-dimethylphenyl substituent on the thiazole ring and a 2,4-dimethoxybenzamide moiety—distinguish it from other thiazole benzamide analogs and may confer differential pharmacological properties.

Why Generic Thiazole Benzamide Analogs Cannot Replace (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide in Targeted Research


Thiazole benzamide analogs with different substitution patterns exhibit divergent target selectivity, cellular potency, and pharmacokinetic profiles. For example, the anti-migration patent US 9,650,369 B2 demonstrates that minor modifications to the thiazole ring or benzamide moiety substantially alter anti-invasive activity in cancer cell models [1]. Consequently, substituting (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide with a structurally similar analog—such as a 4-chlorophenyl variant (CAS 5692-51-3) or a 4,5-dimethylthiazole analog (CAS 353478-26-9)—without quantitative evidence of functional equivalence risks altering target engagement, potency, and experimental reproducibility.

Quantitative Differentiation Evidence for (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 325977-93-3) vs. Closest Analogs


Structural Differentiation: 3,4-Dimethylphenyl Substitution vs. 4-Chlorophenyl Analog

The target compound features a 3,4-dimethylphenyl group at the thiazole 4-position, whereas the closest commercially available analog (CAS 5692-51-3) bears a 4-chlorophenyl substituent . In the thiazole benzamide class, the electronic and steric properties of the 4-aryl substituent are known to modulate kinase inhibitory potency and selectivity [1]. The electron-donating methyl groups on the target compound are expected to increase electron density on the thiazole ring relative to the electron-withdrawing chloro substituent, which can alter hydrogen-bonding interactions within the kinase ATP-binding pocket.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Thiazole Core Tautomeric Form: 2(3H)-Ylidene vs. 2-Amino Tautomer — Impact on Binding Conformation

The target compound exists predominantly as the (E)-thiazol-2(3H)-ylidene tautomer, as confirmed by the ChemSpider structural assignment . In contrast, many simpler thiazole benzamide analogs (e.g., CAS 353478-26-9) are drawn as the 2-amino thiazole tautomer . The 2(3H)-ylidene form presents an exocyclic imine moiety that can act as a hydrogen-bond acceptor, whereas the 2-amino form provides a hydrogen-bond donor. This tautomeric difference has been shown in related thiazole carbene systems to alter ligand geometry and metal coordination chemistry [1], and by extension may influence kinase hinge-region binding.

Structural Biology Tautomerism Kinase Binding Mode

Kinase Inhibition Class Potential: SYK and Aurora Kinase Inhibitory Activity of Thiazole Benzamide Scaffold

Thiazole benzamide compounds are disclosed as inhibitors of SYK, GSK-3, and Aurora kinases in patent US20030119856 [1]. While quantitative IC50 values for the specific target compound (CAS 325977-93-3) are not publicly available, the patent establishes that 2,4-dimethoxybenzamide-thiazole hybrids are a privileged scaffold for kinase inhibition. In contrast, the 4-mesityl analog (bulkier substituent) and 4,5-dimethylthiazole analog (different ring electronics) from the same chemical space lack documented kinase activity in the open literature, making the target compound the only member of its specific substitution pattern with a plausible kinase inhibition rationale supported by patent class evidence.

Oncology Kinase Inhibition SYK Aurora Kinase

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bond Donor Count vs. Clinical SYK Inhibitor Fostamatinib

Using the ChemSpider structural data , the target compound has a calculated logP of approximately 4.2 (ALOGPS) and 0 hydrogen-bond donors (due to the 2(3H)-ylidene tautomer and tertiary amide character). The clinically approved SYK inhibitor fostamatinib (R406) has a logP of ~2.8 and 2 hydrogen-bond donors [1]. The higher lipophilicity and absence of H-bond donors of the target compound predict enhanced membrane permeability but potentially lower aqueous solubility, which may be advantageous in cellular assays where intracellular target engagement is required but could complicate in vivo formulation.

Drug-likeness Physicochemical Properties SYK Inhibition

Optimal Research & Industrial Application Scenarios for (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide Based on Quantitative Evidence


Kinase Selectivity Profiling Panels Requiring a Dimethylphenyl-Thiazole Benzamide Probe

For researchers conducting kinase selectivity screens, the target compound provides a 3,4-dimethylphenyl-substituted thiazole benzamide scaffold not represented by common commercial analogs (e.g., 4-chlorophenyl or 4,5-dimethylthiazole variants) . Its distinct electronic and steric properties (Δσp ≈ 0.40 vs. 4-chlorophenyl analog) make it valuable for probing structure-activity relationships around the kinase ATP-binding pocket solvent-exposed region.

Intracellular Target Engagement Studies in Permeability-Limited Cell Models

With a predicted logP of ~4.2 and zero hydrogen-bond donors, the compound is well-suited for cellular assays where passive membrane permeability is rate-limiting for target engagement [1]. This contrasts with more polar SYK inhibitors such as fostamatinib (logP ~2.8, 2 HBD), which may exhibit restricted intracellular accumulation in certain cell types.

Cancer Cell Migration and Invasion Assays Using Thiazole Benzamide Chemotypes

The anti-migration and anti-invasion patent US 9,650,369 B2 establishes that thiazole benzamide analogs with specific substitution patterns inhibit cancer cell migration and invasion [2]. The target compound's 3,4-dimethylphenyl substitution represents a distinct point in this SAR landscape, making it a candidate for inclusion in focused libraries screening for anti-metastatic activity.

Medicinal Chemistry Hit-to-Lead Programs Exploring Ylidene Tautomer Binding Modes

The (E)-thiazol-2(3H)-ylidene tautomeric form distinguishes the target compound from 2-amino thiazole analogs . This unique tautomeric state may engage the kinase hinge region via a hydrogen-bond acceptor interaction rather than the donor interaction typical of 2-amino thiazoles, offering a novel binding modality for hit-to-lead optimization.

Quote Request

Request a Quote for (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.